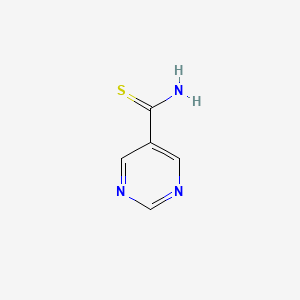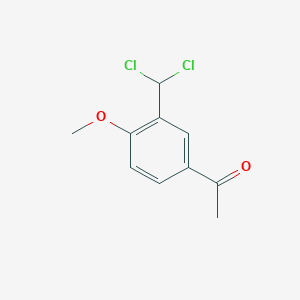
1-phényl-2-(1H-1,2,4-triazol-5-ylsulfanyl)éthan-1-ol
Vue d'ensemble
Description
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : agents antifongiques
Les composés de 1-phényl-2-(1H-1,2,4-triazol-5-ylsulfanyl)éthan-1-ol ont été étudiés pour leur potentiel en tant qu’agents antifongiques. Le groupe triazole est une caractéristique courante de nombreux médicaments antifongiques, tels que le fluconazole et l’itraconazole, en raison de sa capacité à inhiber l’enzyme lanostérol 14α-déméthylase. Cette inhibition perturbe la synthèse de l’ergostérol, un composant clé des membranes cellulaires fongiques, ce qui entraîne une augmentation de la perméabilité membranaire et la mort cellulaire .
Agriculture : développement de pesticides
En agriculture, ces composés sont étudiés pour leur utilisation dans les formulations de pesticides. La similarité structurale du cycle triazole avec certaines hormones de croissance végétales lui permet d’agir comme fongicide, protégeant les cultures des agents pathogènes fongiques. De plus, le groupe contenant du soufre pourrait améliorer l’affinité de liaison du composé aux enzymes fongiques, augmentant ainsi son efficacité insecticide .
Science des matériaux : inhibition de la corrosion
L’application de this compound dans la science des matériaux comprend son utilisation comme inhibiteur de corrosion. La nature riche en électrons du cycle triazole peut faciliter la formation d’une couche protectrice sur les surfaces métalliques, empêchant l’oxydation et la corrosion. Ceci est particulièrement utile pour la protection des métaux utilisés dans des environnements industriels difficiles .
Science de l’environnement : dégradation des polluants
La recherche en science de l’environnement a exploré l’utilisation de ces composés dans la dégradation des polluants. Les dérivés du triazole peuvent agir comme photocatalyseurs sous la lumière UV, décomposant les molécules organiques nocives en substances moins toxiques. Cette propriété est bénéfique pour le traitement des eaux usées et la détoxification des effluents industriels .
Biochimie : études d’inhibition enzymatique
En biochimie, ces composés servent d’outils précieux pour les études d’inhibition enzymatique. Le groupe triazole peut imiter l’état de transition des réactions enzymatiques, permettant aux chercheurs d’étudier le mécanisme d’action de diverses enzymes. Ceci est crucial pour comprendre les voies métaboliques et concevoir des inhibiteurs à des fins thérapeutiques .
Pharmacologie : recherche anticancéreuse
Enfin, en pharmacologie, des recherches sont en cours sur les propriétés anticancéreuses de ces composés. Certains dérivés ont montré une sélectivité contre les lignées cellulaires cancéreuses, suggérant une utilisation potentielle dans les thérapies anticancéreuses ciblées. La capacité à interférer avec des voies cellulaires spécifiques fait de ces composés des candidats prometteurs pour le développement de médicaments .
Mécanisme D'action
Target of Action
It is known that triazole compounds, which include 1-phenyl-2-(1h-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
The mode of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer . The ESIPT-I reaction is more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The transformation between the enol and keto forms after excited-state proton transfer is a key aspect of its biochemical activity .
Pharmacokinetics
It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The result of the action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves the whole trajectories decaying to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . This ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .
Action Environment
The properties of the compound, such as its solubility and lipophilicity, which are influenced by the presence of a 1,2,4-triazole moiety, may be affected by environmental factors .
Analyse Biochimique
Biochemical Properties
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further affecting protein function. These interactions make 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol a valuable tool in studying enzyme mechanisms and protein-ligand interactions .
Cellular Effects
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression and cellular metabolism. Additionally, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol may induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol involves its binding interactions with biomolecules. The triazole ring can form coordination bonds with metal ions in enzyme active sites, inhibiting enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, influencing the redox state of the cell and affecting enzyme function. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and modulation of cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity or modulation of enzyme function. At high doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. The compound can be oxidized or reduced, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s hydrophobic phenyl group can also influence its localization within lipid membranes, affecting its accumulation and distribution in different cellular compartments .
Subcellular Localization
The subcellular localization of 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7,9,14H,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQCLTZJZGUYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)





![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)


